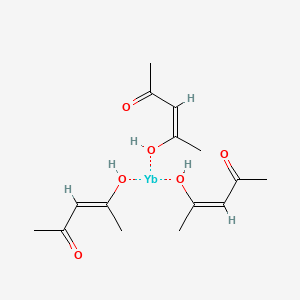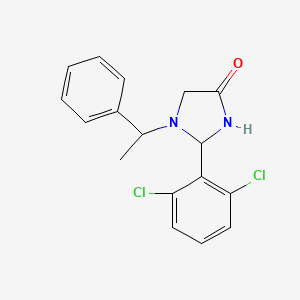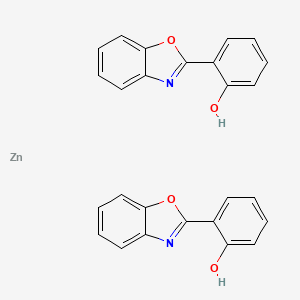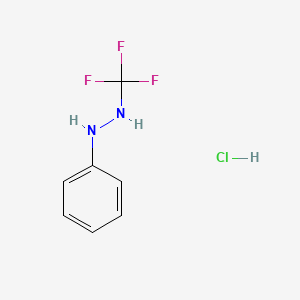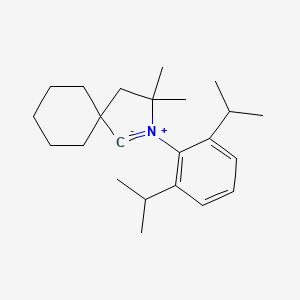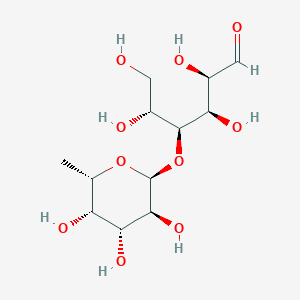
4-O-(|A-L-Fucopyranosyl)-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-O-” refers to a specific chemical structure where an oxygen atom is bonded to a carbon atom at the fourth position of a molecule. This type of compound can be found in various chemical families, including ethers, oxadiazoles, and other oxygen-containing heterocycles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Williamson’s Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide to form an ether.
Dehydration of Alcohols: Symmetrical ethers can be prepared by heating primary alcohols with concentrated sulfuric acid at around 140°C.
Use of Grignard Reagents: Higher ethers can be synthesized by reacting halogen-substituted lower ethers with Grignard reagents.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the specific compound and its intended application.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: Hydrogen gas with palladium or platinum catalyst
Nucleophiles: Halides, alkoxides
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of an ether might yield an aldehyde or ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
These compounds are used as intermediates in organic synthesis, facilitating the formation of more complex molecules. They are also used as solvents and reagents in various chemical reactions .
Biology
In biological research, these compounds can act as probes or inhibitors to study enzyme functions and metabolic pathways .
Medicine
Some derivatives of these compounds have shown potential as pharmaceuticals, exhibiting antibacterial, antifungal, and antiviral properties .
Industry
Industrially, these compounds are used in the production of polymers, resins, and other materials. They also find applications in the manufacture of agrochemicals and pesticides .
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their specific structure and application. For example, in medicinal applications, these compounds might inhibit bacterial cell wall synthesis or disrupt viral replication .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar applications in medicine and agriculture.
1,3,4-Oxadiazole: Another heterocyclic compound known for its biological activity.
Uniqueness
The uniqueness of “4-O-” compounds lies in their specific structural features, which confer distinct chemical properties and reactivity. This makes them valuable in various applications, from pharmaceuticals to industrial processes.
Propiedades
Fórmula molecular |
C12H22O10 |
|---|---|
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7+,8+,9+,10-,11-,12-/m0/s1 |
Clave InChI |
AFULSFOTVQHZDG-PKSPIBJZSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


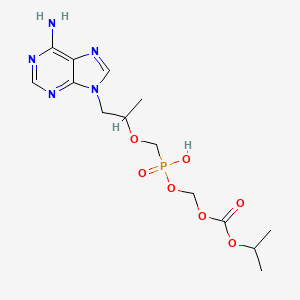
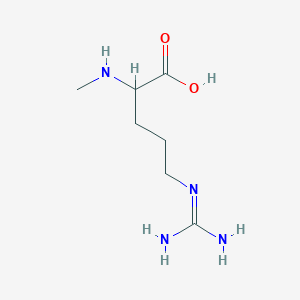
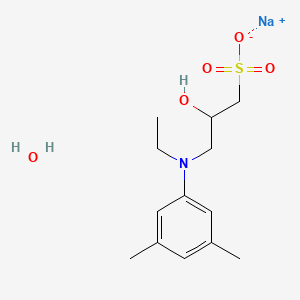
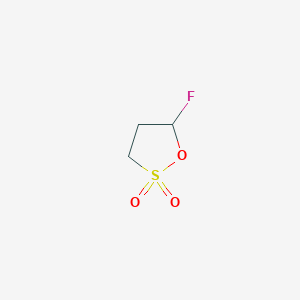
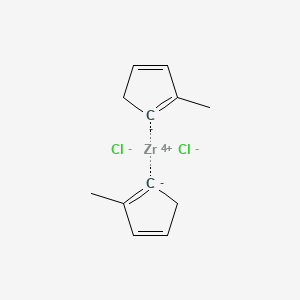

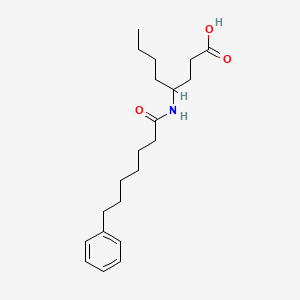
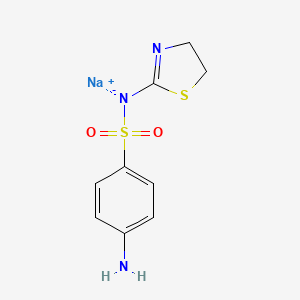
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
